molecular formula C8H11N3O3 B1338058 C8H11N3O3

C8H11N3O3

Cat. No.: B1338058
M. Wt: 197.19 g/mol
InChI Key: XCQKZZQFFMOPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-nitroanilino)-ethanol, identified by the molecular formula C8H11N3O3 and CAS number 2871-01-4, is a key chemical intermediate with significant applications in research and industrial synthesis . This compound, characterized as fine dark maroon crystals or a dark brown powder, is a versatile building block in the development of more complex molecules . Its primary research value lies in its dual role as a pharmaceutical intermediate and a dye intermediate, making it a compound of interest across multiple scientific disciplines . In pharmaceutical research, it serves as a crucial precursor in the synthesis of active compounds, requiring a high level of purity to ensure the quality and reproducibility of experimental results. As a dye intermediate, its structure contributes to the formation of colorants. Researchers should note that this compound is insoluble in water and requires proper handling, including the use of personal protective equipment, as it emits highly toxic fumes of nitrogen oxides (NOx) when heated to decomposition . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, human consumption, or any other personal use.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(dimethylamino)-4-methoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(7(12)13)6(10-8)14-3/h4H,1-3H3,(H,12,13)

InChI Key

XCQKZZQFFMOPPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves the nucleophilic substitution reaction of 4-amino-2-nitroaniline with ethylene oxide under controlled conditions to yield 2-((4-Amino-2-nitrophenyl)amino)ethanol. The process can be summarized as follows:

  • Starting Materials:

    • 4-Amino-2-nitroaniline (aromatic amine with nitro substitution)
    • Ethylene oxide (epoxide ring providing the ethanol moiety)
  • Reaction Conditions:

    • Controlled temperature (typically mild heating around 80°C)
    • Solvent such as dimethylformamide (DMF) or water
    • Reaction time approximately 12 hours
    • Nucleophilic attack of the amino group on the epoxide ring of ethylene oxide, opening the ring and forming the ethanol side chain
  • Post-Reaction Processing:

    • Purification by recrystallization or column chromatography
    • Drying under vacuum to obtain pure product

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimized parameters to maximize yield and purity:

  • Large-scale reactors are used for nitration and subsequent amination steps.
  • Nitration Step: Introduction of the nitro group on the aromatic ring using mixed acid (HNO3/H2SO4) at low temperatures (0–5°C) to control regioselectivity and avoid over-nitration.
  • Reduction Step: Catalytic hydrogenation (e.g., H2 with Pd/C catalyst) to convert nitro groups to amino groups when needed.
  • Coupling Step: Reaction with ethylene oxide under controlled temperature and pressure.
  • Purification: Recrystallization and drying to achieve high purity.

Reaction Types Involved

Reaction Type Description Common Reagents Outcome
Nitration Introduction of nitro group on aromatic ring HNO3/H2SO4 (mixed acid) Nitro-substituted aromatic intermediate
Reduction Conversion of nitro to amino group H2/Pd-C or SnCl2/HCl Amino-substituted aromatic compound
Nucleophilic Substitution Amino group attacks ethylene oxide Ethylene oxide, DMF, heat Formation of ethanol side chain

Analytical Monitoring and Characterization

  • NMR Spectroscopy:

    • ^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm), amino protons, and ethanol protons (δ 1.5–2.5 ppm).
    • ^13C NMR confirms carbon environments consistent with aromatic and ethanol carbons.
  • Infrared (IR) Spectroscopy:

    • N-H stretch around 3300 cm⁻¹
    • Nitro group peaks near 1520 cm⁻¹
    • C-O stretch from ethanol moiety near 1050 cm⁻¹
  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular weight (expected [M+H]^+ = 196.0722) and fragmentation pattern consistent with C8H11N3O3.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration HNO3/H2SO4 (mixed acid) 0–5°C 1–2 h ~85 Controlled to avoid over-nitration
Reduction H2, Pd/C catalyst Room temp to 50°C 4–6 h ~90 Converts nitro to amino group
Coupling with Ethylene Oxide 4-Amino-2-nitroaniline, ethylene oxide, DMF 80°C 12 h 75–85 Nucleophilic ring opening
Purification Recrystallization Ambient - >95 purity Ensures product quality

Research Findings and Optimization Notes

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and reagent ratios.
  • pH control during nitration and coupling steps is critical to avoid side reactions.
  • Use of inert atmosphere (nitrogen or argon) during reduction and coupling can improve yield by preventing oxidation.
  • Solvent choice affects reaction rate and product purity; DMF and water are commonly used solvents.
  • Catalysts such as Pd/C for reduction are preferred for their selectivity and ease of removal.

Chemical Reactions Analysis

Types of Reactions

C8H11N3O3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

C8H11N3O3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of C8H11N3O3 involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carboxylic acid groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Differences :

  • HC Yellow No. 5 is used for lighter hair shades due to its yellow-orange hue, while HC Red No. 3 and HC Red 7 are preferred for darker, red-toned dyes .
  • Safety distinctions arise from metabolic pathways: HC Red No. 3’s nitro group may reduce to carcinogenic aromatic amines under specific conditions .

Functional Analogs in Pharmaceuticals

C₈H₁₁N₃O₃ also appears in non-cosmetic contexts:

Isoxazolidinyl Nucleosides (CAS 34662-58-3):

  • Used in antiviral drug synthesis.
  • Shares the same formula but features a pyrimidine ring instead of a benzene backbone .

Ethyl 4-(aminocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS EN300-231395): A pyrazole derivative with applications in agrochemicals. Contrasts with hair dyes in reactivity due to the absence of nitro groups .

Q & A

Q. Table 1: Comparative Physicochemical Properties of this compound Variants

Property HC Red 7 4-Amino-2-nitro Derivative
Melting Point (°C)92–96127–128
Water SolubilityInsoluble<0.01 g/100 mL
StabilityLight-sensitiveOxidant-sensitive

Q. Table 2: Synthesis Route Efficiency

Route Starting Material Key Step Yield
1 1-Chloro-2,4-dinitrobenzenePartial nitro reduction60–70%
2 4-Fluoro-3-nitroanilineDehydrofluorination80–85%

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